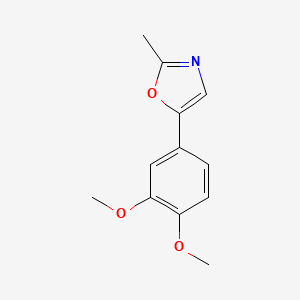

5-(3,4-Dimethoxyphenyl)-2-methyloxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methyl-1,3-oxazole |

InChI |

InChI=1S/C12H13NO3/c1-8-13-7-12(16-8)9-4-5-10(14-2)11(6-9)15-3/h4-7H,1-3H3 |

InChI Key |

OTGDOAXWAXPPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 5 3,4 Dimethoxyphenyl 2 Methyloxazole

Classical Approaches to Oxazole (B20620) Ring Formation Applied to 5-(3,4-Dimethoxyphenyl)-2-methyloxazole Synthesis

Traditional methods for constructing the oxazole ring are foundational in heterocyclic chemistry. These reactions typically involve the formation of the core ring structure through cyclization of linear precursors, often under thermal or acidic conditions.

Cyclodehydration Reactions

Cyclodehydration represents a primary and straightforward method for oxazole synthesis. The most notable of these is the Robinson-Gabriel synthesis, which involves the dehydration of N-acyl-α-amino ketones. To synthesize this compound via this route, the key precursor required is N-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)acetamide. This intermediate undergoes cyclization upon treatment with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to yield the target oxazole. The reaction proceeds by intramolecular condensation between the enol or enolate of the ketone and the amide carbonyl group, followed by elimination of water.

Table 1: Overview of Cyclodehydration Synthesis

| Step | Description | Reactants/Reagents | Product |

|---|---|---|---|

| 1 | Acylation of α-amino ketone | 2-Amino-1-(3,4-dimethoxyphenyl)ethanone, Acetyl chloride | N-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)acetamide |

| 2 | Cyclodehydration | N-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)acetamide, H₂SO₄ or P₂O₅ | this compound |

Condensation Reactions Involving α-Halo Ketones

The Hantzsch oxazole synthesis is a classic condensation reaction that utilizes an α-haloketone and a primary amide. For the specific synthesis of this compound, the precursors would be 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (B140860) and acetamide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the initial N-alkylation of the amide by the α-haloketone. The resulting intermediate then undergoes cyclization and dehydration to form the oxazole ring. This method is widely applicable due to the accessibility of the required α-haloketone precursors, which can be synthesized by the direct halogenation of the corresponding aryl ketone. nih.govmdpi.com

Modern and Catalytic Strategies for this compound Construction

Recent advancements in synthetic organic chemistry have introduced more efficient and milder methods for oxazole ring formation. These modern strategies often employ metal or organocatalysts to achieve higher yields and greater functional group tolerance compared to classical approaches.

Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper)

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing heterocyclic scaffolds. The synthesis of substituted oxazoles can be achieved through various metal-catalyzed pathways, such as intramolecular cyclization of functionalized alkynes or alkenes. For instance, a plausible route to this compound could involve a palladium-catalyzed reaction between an N-propargyl amide and an aryl halide (e.g., 1-iodo-3,4-dimethoxybenzene). Alternatively, copper-catalyzed methods can facilitate the cyclization of α-keto amides or related precursors under milder conditions. These catalytic cycles offer the advantage of proceeding at lower temperatures and with greater chemo- and regioselectivity.

Organocatalytic Methods for Oxazole Ring Formation

Organocatalysis has emerged as a sustainable and metal-free alternative for various organic transformations, including the synthesis of heterocycles. While specific organocatalytic routes to this compound are not extensively documented, the general principles can be applied. For example, an organocatalyst, such as a proline derivative or a chiral amine, could be used to promote an asymmetric Michael addition followed by cyclization to form a dihydropyran intermediate, which could then be converted to the oxazole. These methods are particularly valuable for the enantioselective synthesis of chiral oxazole derivatives.

Domino and Multicomponent Reactions Leading to this compound Scaffolds

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single synthetic operation without isolating intermediates. nih.govbeilstein-journals.org A potential MCR for the synthesis of the this compound scaffold could involve the one-pot reaction of three or more starting materials. frontiersin.orgub.edu For example, a reaction between 3,4-dimethoxybenzaldehyde (B141060), a source for the 2-methyl group (such as acetonitrile (B52724) or a related nitrile), and a tosylmethyl isocyanide (TosMIC) derivative could, in principle, be designed to construct the target molecule. Such strategies are highly desirable in medicinal chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. ub.edu

Table 2: Comparison of Modern Synthetic Strategies

| Strategy | Catalyst Type | Key Precursors (Conceptual) | Advantages |

|---|---|---|---|

| Metal-Catalyzed Cyclization | Palladium, Copper | N-propargyl amides, Aryl halides | High efficiency, Mild conditions, Good functional group tolerance |

| Organocatalytic Methods | Proline derivatives, Chiral amines | Functionalized aldehydes and ketones | Metal-free, Potential for enantioselectivity |

| Multicomponent Reactions | Various (acid, base, metal) | Aldehyde, Nitrile source, Isocyanide | High atom economy, Step efficiency, Rapid access to diversity |

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. The synthesis of oxazole derivatives, including this compound, has benefited from these advancements.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant step towards more environmentally benign chemical processes. By eliminating the solvent, these methods reduce volatile organic compound (VOC) emissions, simplify purification procedures, and can often lead to higher yields and shorter reaction times. For the synthesis of polysubstituted oxazoles, oxidative, copper-catalyzed, solvent-free annulation has been shown to be an effective method at mild temperatures under an atmosphere of molecular oxygen. organic-chemistry.org Another approach involves the acetylation of aromatic ethers using acetic anhydride (B1165640) over solid acid catalysts in a solvent-free system, which is relevant for precursor synthesis. pherobase.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, from hours to minutes, and improved product yields. ijpsjournal.combeilstein-journals.org The synthesis of 5-substituted oxazoles has been successfully achieved using microwave irradiation. For instance, a one-pot synthesis using aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions in isopropanol (B130326) is both rapid and economical. nih.gov This method can be scaled up to produce gram quantities of the desired oxazole, highlighting its practical utility. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 45-75 minutes | 2-10 minutes | ijpsjournal.comnih.gov |

| Yield | Moderate to Good | 88-98% | ijpsjournal.comnih.gov |

| Conditions | Higher temperatures, longer duration | 65 °C, 350 W | nih.gov |

| Solvent | Various organic solvents | Isopropanol (IPA), Water, or Solvent-free | ijpsjournal.comnih.gov |

This interactive table summarizes the advantages of microwave-assisted synthesis over conventional heating methods for oxazole derivatives.

Aqueous Media Synthesis

The use of water as a solvent is a key goal of green chemistry. Recently, modified van Leusen reactions for oxazole synthesis have been developed using aqueous media. mdpi.com The use of β-cyclodextrin as a catalyst in water allows the reaction to proceed at lower temperatures with catalytic amounts of base, significantly improving the environmental profile of the synthesis. mdpi.comtandfonline.com This approach provides an excellent yield of oxazole derivatives, demonstrating that complex organic transformations can be performed in environmentally friendly solvents. mdpi.com

Precursor Design and Derivatization Strategies for this compound

The efficient synthesis of the target molecule relies heavily on the strategic preparation and functionalization of its precursors.

Synthesis of 3,4-Dimethoxyacetophenone Precursors

3,4-Dimethoxyacetophenone is a key precursor for the "3,4-dimethoxyphenyl" portion of the target molecule. Several methods exist for its synthesis:

Friedel-Crafts Acylation: This classic method involves the acylation of veratrole (1,2-dimethoxybenzene) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst. pherobase.comchemicalbook.com Hafnium(IV) trifluoromethanesulfonate (B1224126) has also been reported as an efficient catalyst for this transformation. pherobase.com

Methylation of Dihydroxyacetophenone: An alternative route involves the methylation of 3',4'-dihydroxyacetophenone (B73281) using a methylating agent such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like dry acetone. chemicalbook.com Another method uses dimethyl sulfate (B86663) in the presence of sodium hydroxide. chemicalbook.com

| Method | Reactants | Catalyst/Reagent | Yield | Reference |

| Methylation | 3',4'-dihydroxyacetophenone, MeI | K₂CO₃ in acetone | 93% | chemicalbook.com |

| Methylation | Acetoguaiacone, Dimethyl Sulfate | NaOH in ethanol | 78% | chemicalbook.com |

| Friedel-Crafts Acylation | Pyrogallol trimethyl ether, Acetyl chloride | AlCl₃ in ethyl ether | 77% | chemicalbook.com |

This interactive table details various synthetic routes for the precursor 3,4-Dimethoxyacetophenone.

Functionalization of Oxazole Ring Intermediates

The oxazole ring is a versatile heterocycle that can be functionalized at various positions. The predictable and regioselective metallation of oxazoles, particularly deprotonation at the C2 position, allows for the introduction of various substituents. wikipedia.orgresearchgate.net This lithiated intermediate can then react with electrophiles. wikipedia.org

Furthermore, transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the oxazole core. researchgate.net For instance, palladium-catalyzed direct arylation and alkenylation reactions can be used to introduce substituents at different positions on the ring. organic-chemistry.org Gold-catalyzed reactions have also been developed for the regioselective synthesis of functionalized oxazoles, including those with trifluoromethyl groups. acs.org These advanced methodologies provide access to a wide array of complex oxazole derivatives from simpler intermediates. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The target compound, this compound, is an achiral molecule. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, the introduction of chirality is a common strategy in medicinal chemistry to enhance the biological activity and specificity of drug candidates. Chiral analogs of this compound could be envisioned by introducing a stereocenter at various positions, for instance, by incorporating a chiral substituent on the oxazole ring or the phenyl moiety.

While the scientific literature does not currently describe specific stereoselective syntheses for chiral analogs of this compound, general principles of asymmetric synthesis can be applied to conceptualize such approaches.

One potential strategy would involve the use of a chiral precursor in a well-established oxazole synthesis. For example, in a Robinson-Gabriel type synthesis, a chiral acylamino-ketone could be employed. This chirality could be introduced through asymmetric α-amination of the corresponding ketone or by using a chiral acylating agent.

Another approach could be the asymmetric modification of a pre-formed oxazole ring. For instance, an asymmetric catalytic reaction could be used to introduce a chiral substituent at a suitable position on the molecule.

Furthermore, the synthesis of chiral oxazolines, which are precursors to oxazoles, can be achieved with high stereoselectivity. Subsequent oxidation of the chiral oxazoline (B21484) would then yield the corresponding chiral oxazole.

It is important to note that these are hypothetical strategies, and their feasibility and effectiveness for the synthesis of chiral analogs of this compound would require experimental validation.

Chemical Transformations and Reactivity Profiles of 5 3,4 Dimethoxyphenyl 2 Methyloxazole

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The dimethoxyphenyl portion of the molecule is highly susceptible to electrophilic aromatic substitution (SEAr) due to the presence of two methoxy (B1213986) groups (-OCH3). These groups are potent activating substituents, meaning they increase the rate of reaction compared to unsubstituted benzene. wikipedia.org They donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution process. libretexts.orgwikipedia.org

The two methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. organicchemistrytutor.comyoutube.com In the 3,4-dimethoxyphenyl system, the positions available for substitution are C2, C5, and C6.

Position 6: This position is ortho to the methoxy group at C4 and meta to the methoxy group at C3.

Position 2: This position is ortho to the methoxy group at C3 and meta to the methoxy group at C4.

Position 5: This position is para to the methoxy group at C4 and ortho to the methoxy group at C3. However, this position is already substituted with the oxazole (B20620) ring.

Therefore, electrophilic attack will preferentially occur at the C2 and C6 positions, which are activated by one of the methoxy groups. Steric hindrance from the adjacent oxazole ring at C5 might influence the regioselectivity, potentially favoring substitution at the C6 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The conditions for these reactions on the activated dimethoxyphenyl ring are generally milder than those required for benzene.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Typical Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-(2-Nitro-4,5-dimethoxyphenyl)-2-methyloxazole and 5-(6-Nitro-3,4-dimethoxyphenyl)-2-methyloxazole |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-(2-Bromo-4,5-dimethoxyphenyl)-2-methyloxazole and 5-(6-Bromo-3,4-dimethoxyphenyl)-2-methyloxazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methyloxazol-5-yl)-4,5-dimethoxybenzenesulfonic acid and 2-(2-Methyloxazol-5-yl)-4,5-dimethoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(2-(2-Methyloxazol-5-yl)-4,5-dimethoxyphenyl)ethan-1-one and 1-(5-(2-Methyloxazol-5-yl)-2,3-dimethoxyphenyl)ethan-1-one |

Reactions Involving the Oxazole Ring System of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole

The oxazole ring, while aromatic, possesses a unique reactivity pattern distinct from benzene, characterized by susceptibility to ring-opening, participation in cycloaddition reactions, and specific functionalization at its carbon atoms.

Ring-Opening Reactions

Oxazole rings can undergo cleavage under various conditions. Nucleophilic attack, particularly at the C2 position, can initiate ring-opening. pharmaguideline.comcutm.ac.in For instance, treatment with strong bases can lead to deprotonation at C2, followed by ring cleavage to form an isonitrile intermediate. cutm.ac.inwikipedia.org Oxidizing agents such as potassium permanganate (B83412) or ozone can also cleave the oxazole ring. pharmaguideline.com The specific products of these reactions would depend on the reagents and conditions employed.

Cycloaddition Chemistry

Oxazoles can function as dienes in Diels-Alder reactions, particularly when reacting with electron-deficient dienophiles. pharmaguideline.comresearchgate.nettandfonline.com This reactivity provides a powerful synthetic route to substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to lose a molecule (e.g., water, H₂S) and aromatize. The presence of substituents on the oxazole ring influences its reactivity as a diene. Electron-donating groups on the oxazole ring facilitate the reaction. pharmaguideline.com The reaction of this compound with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) would be expected to yield a pyridine (B92270) derivative after rearrangement of the initial adduct. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can facilitate the cycloaddition. nih.govacs.org

Functionalization at C4 and C5 Positions of the Oxazole Ring

Direct functionalization of the C4 and C5 positions of the oxazole ring is a key area of synthetic interest. While electrophilic substitution on the oxazole ring itself is generally difficult, it can occur at the C5 position if activating groups are present. wikipedia.orgsemanticscholar.org However, in the target molecule, the C5 position is already occupied by the dimethoxyphenyl group.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct C-H functionalization of heterocycles, including oxazoles. nih.gov Methodologies for the regioselective direct arylation at either the C2 or C5 positions have been developed. researchgate.net It is conceivable that similar catalytic systems could be adapted for the functionalization of the C4 position, although this is generally less reactive than the C2 and C5 positions. tandfonline.comsemanticscholar.org For example, a modified Pictet-Spengler reaction has been used for the direct functionalization of the C4 position of oxazoles. rsc.org

Reactivity of the 2-Methyl Group in this compound

Deprotonation and Subsequent Reactions

The protons on the methyl group at the C2 position of the oxazole ring are acidic due to the electron-withdrawing nature of the adjacent C=N bond within the aromatic ring. This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide (e.g., lithium diisopropylamide, LDA), to form a nucleophilic 2-(lithiomethyl)oxazole species. nih.govwilliams.edu

This lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles, providing a versatile method for elaborating the side chain at the C2 position. It is important to note that competitive deprotonation can sometimes occur at the C5 position of the oxazole ring, leading to a mixture of products. nih.gov However, reaction conditions can often be optimized to favor deprotonation of the methyl group. For example, using lithium diethylamide has been shown to selectively generate the thermodynamically more stable 2-(lithiomethyl)oxazole. nih.gov

Table 2: Representative Reactions of the 2-(Lithiomethyl)oxazole Intermediate

| Electrophile | Reagent(s) | Product Structure |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | 1. n-BuLi, THF, -78°C 2. PhCHO | 1-(5-(3,4-Dimethoxyphenyl)oxazol-2-yl)-1-phenylpropan-2-ol |

| Ketone (e.g., Acetone) | 1. n-BuLi, THF, -78°C 2. (CH₃)₂CO | 2-(5-(3,4-Dimethoxyphenyl)oxazol-2-yl)propan-2-ol |

| Alkyl Halide (e.g., Ethyl Iodide) | 1. n-BuLi, THF, -78°C 2. CH₃CH₂I | 5-(3,4-Dimethoxyphenyl)-2-propyloxazole |

| Carbon Dioxide | 1. n-BuLi, THF, -78°C 2. CO₂ 3. H₃O⁺ | 2-(5-(3,4-Dimethoxyphenyl)oxazol-2-yl)acetic acid |

This reactivity provides a straightforward route to introduce a variety of functional groups, extending the carbon chain and enabling the synthesis of more complex derivatives.

Oxidation Reactions

The oxazole ring, a key structural motif in many biologically active compounds, exhibits a nuanced reactivity towards oxidizing agents. While generally considered an aromatic and relatively stable heterocycle, the presence of the oxygen and nitrogen heteroatoms influences its electron distribution, making it susceptible to specific oxidative transformations. The oxidation of this compound can proceed through several pathways, largely dependent on the nature of the oxidant and the reaction conditions.

One of the most studied oxidation reactions of oxazoles involves photo-oxidation with singlet oxygen. This reaction is of particular interest due to its relevance in photodynamic therapy and the photodegradation of pharmaceuticals. The general mechanism for the photo-oxidation of 2,5-disubstituted oxazoles involves a [4+2] cycloaddition of singlet oxygen across the C2-C5 diene system of the oxazole ring. This cycloaddition leads to the formation of a transient endoperoxide intermediate. This intermediate is unstable and rapidly rearranges to a triamide derivative through cleavage of the O-O and C-C bonds.

For this compound, the reaction with singlet oxygen would be expected to yield N-acetyl-3,4-dimethoxybenzoylanthranilamide. The electron-donating methoxy groups on the phenyl ring can influence the rate of this reaction by increasing the electron density of the oxazole system, making it more susceptible to attack by the electrophilic singlet oxygen.

While specific experimental data on the oxidation of this compound with other common oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) is not extensively documented in the literature, general principles of oxazole chemistry suggest potential outcomes. Strong oxidizing agents like hot, acidic, or basic potassium permanganate would likely lead to the degradation of the oxazole ring. The reaction could potentially cleave the C4-C5 bond, leading to the formation of 3,4-dimethoxybenzoic acid and other smaller fragments.

Ozonolysis of the oxazole ring is also expected to result in ring cleavage. The initial ozonide formed would likely be unstable and decompose to yield a mixture of products, including carboxylic acids and amides. The precise nature of these products would depend on the workup conditions (oxidative or reductive).

The following table summarizes the expected products from the oxidation of this compound with various oxidizing agents based on general oxazole reactivity.

| Oxidizing Agent | Expected Major Product(s) | Reaction Conditions |

| Singlet Oxygen (¹O₂) | N-acetyl-3,4-dimethoxybenzoylanthranilamide | Photosensitizer, light |

| Potassium Permanganate (KMnO₄) | 3,4-Dimethoxybenzoic acid, acetic acid | Hot, acidic/basic |

| Ozone (O₃) | 3,4-Dimethoxybenzoic acid, methylglyoxal | Reductive or oxidative workup |

It is important to note that the dimethoxyphenyl substituent itself can be susceptible to oxidation under harsh conditions, potentially leading to a more complex mixture of products.

Stability and Degradation Pathways of this compound Under Varied Conditions

The stability of a heterocyclic compound such as this compound is a critical parameter influencing its synthesis, storage, and application. Degradation can be initiated by various factors, including pH, temperature, and light.

pH Stability:

Oxazoles are generally more stable under neutral and basic conditions compared to acidic conditions. semanticscholar.org In the presence of strong acids, the nitrogen atom of the oxazole ring can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to hydrolytic cleavage of the oxazole ring. For this compound, acid-catalyzed hydrolysis is expected to proceed via protonation of the nitrogen atom, followed by the addition of water to the C2 position. This would lead to the formation of a tetrahedral intermediate, which would then collapse to yield 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one and acetic acid.

Under basic conditions, the oxazole ring is generally more stable. However, at elevated temperatures and in the presence of strong bases, hydrolysis can occur, although typically at a slower rate than in acidic media. The stability of this compound under various pH conditions is summarized in the table below.

| Condition | Stability | Major Degradation Products |

| Strong Acid (e.g., HCl, H₂SO₄) | Low | 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one, Acetic acid |

| Neutral (pH ~7) | High | Minimal degradation |

| Strong Base (e.g., NaOH, KOH) | Moderate to High | 2-amino-1-(3,4-dimethoxyphenyl)ethan-1-one, Acetate |

Thermal Stability:

Oxazoles are known to be thermally stable compounds. semanticscholar.org The aromatic nature of the oxazole ring contributes to its resistance to thermal decomposition. This compound is expected to be a solid at room temperature with a relatively high melting and boiling point. Significant decomposition would likely only occur at temperatures well above 200°C. The primary degradation pathway at high temperatures would likely involve fragmentation of the oxazole ring and the substituents.

Photolytic Stability:

Exposure to ultraviolet (UV) light can induce photochemical reactions in oxazole derivatives. As discussed in the oxidation section, in the presence of oxygen, this can lead to photo-oxidation. In the absence of oxygen, other photochemical transformations such as isomerizations or rearrangements could potentially occur, although these are less common for simple 2,5-disubstituted oxazoles. The dimethoxyphenyl group may also absorb UV light and participate in photochemical reactions.

Comparative Reactivity Studies of this compound with Other Oxazole Isomers

The reactivity of a substituted oxazole is significantly influenced by the position of the substituents on the heterocyclic ring. Comparing the reactivity of this compound with its isomers, such as 2-(3,4-Dimethoxyphenyl)-5-methyloxazole and 4-(3,4-Dimethoxyphenyl)-2-methyloxazole, can provide valuable insights into the electronic and steric effects governing their chemical behavior.

Electrophilic Aromatic Substitution:

For oxazoles, electrophilic aromatic substitution is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, when it does occur, it is most likely to happen at the C4 or C5 position. In the case of this compound, the C4 position is the most likely site for electrophilic attack, as the C5 position is already substituted. The electron-donating 3,4-dimethoxyphenyl group at the C5 position would further activate the C4 position towards electrophilic attack.

In contrast, for 2-(3,4-Dimethoxyphenyl)-5-methyloxazole, the C4 position would also be the primary site for electrophilic substitution. The relative reactivity of these two isomers towards electrophiles would depend on the interplay of the electronic effects of the substituents. The dimethoxyphenyl group at C2 would have a different electronic influence on the C4 position compared to when it is at the C5 position.

For 4-(3,4-Dimethoxyphenyl)-2-methyloxazole, the C5 position would be the most susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the oxazole ring is rare and typically requires the presence of a good leaving group.

Oxidation:

As discussed previously, the oxidation of oxazoles with singlet oxygen proceeds via a [4+2] cycloaddition. The rate of this reaction is influenced by the electron density of the oxazole ring. It is expected that isomers with electron-donating groups that increase the electron density of the C2-C5 diene system will react faster. A quantitative comparison of the oxidation rates of the different isomers of dimethoxyphenyl-methyloxazole would provide a direct measure of the electronic influence of the substituent positions.

The following table provides a qualitative comparison of the expected reactivity of the different oxazole isomers.

| Isomer | Relative Reactivity in Electrophilic Substitution (at C4/C5) | Relative Reactivity in Oxidation (with ¹O₂) |

| This compound | Moderate (at C4) | High |

| 2-(3,4-Dimethoxyphenyl)-5-methyloxazole | Moderate (at C4) | High |

| 4-(3,4-Dimethoxyphenyl)-2-methyloxazole | High (at C5) | Moderate |

It is important to emphasize that these are predicted reactivities based on general principles of organic chemistry, and experimental studies would be necessary to confirm these trends and to quantify the differences in reactivity between these isomers.

Structure Activity Relationship Sar and Molecular Design Strategies Centered on 5 3,4 Dimethoxyphenyl 2 Methyloxazole Scaffolds

Impact of Substituent Modifications on Molecular Interactions in 5-(3,4-Dimethoxyphenyl)-2-methyloxazole Derivatives

The biological activity of derivatives based on the this compound framework is intricately linked to the nature and position of various substituents. Modifications on the dimethoxyphenyl group, at the 2-methyl position, and at the C4 position of the oxazole (B20620) ring can profoundly influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby altering its interaction with biological targets.

The 3,4-dimethoxyphenyl moiety is a critical pharmacophoric element in many biologically active compounds, often contributing to target recognition and binding affinity. The precise positioning of the two methoxy (B1213986) groups on the phenyl ring is often crucial for activity.

Furthermore, replacement of one or both methoxy groups with other substituents can be a key strategy in lead optimization. For example, replacing a methoxy group with a hydroxyl group could introduce a hydrogen bond donor functionality, potentially leading to new interactions with the target. However, this could also impact metabolic stability. The introduction of bulkier alkoxy groups, such as ethoxy or isopropoxy, could probe for additional hydrophobic interactions within the binding site. Conversely, replacing the methoxy groups with electron-withdrawing groups like halogens could alter the electronic properties of the phenyl ring and affect its interaction with electron-rich or electron-deficient domains of a target protein.

A study on 3,4-dialkoxyphenyl substituted 1,2,5-oxadiazoles highlighted the positive impact of this substitution pattern on antiplasmodial activity and selectivity, suggesting that the 3,4-dialkoxyphenyl moiety is a key contributor to the biological effects of these compounds. This underscores the importance of the 3,4-dimethoxyphenyl group in the this compound scaffold for potential biological activity.

Table 1: Potential Modifications of the Dimethoxyphenyl Group and Their Rationale

| Modification | Rationale | Potential Impact on Molecular Interactions |

| Shifting methoxy groups (e.g., to 2,4- or 3,5-) | To probe the spatial requirements of the binding pocket. | Altered dipole moment and steric fit. |

| Replacement with other alkoxy groups (e.g., ethoxy) | To explore additional hydrophobic interactions. | Increased lipophilicity and potential for enhanced van der Waals contacts. |

| Introduction of hydroxyl groups | To introduce hydrogen bond donor capability. | Formation of new hydrogen bonds with the target, but may affect cell permeability. |

| Replacement with halogens (e.g., F, Cl) | To modify electronic properties and explore halogen bonding. | Altered electrostatic interactions and potential for specific halogen bonds. |

| Introduction of a third methoxy group (trimethoxyphenyl) | To mimic known bioactive motifs like in combretastatin. | Increased steric bulk and potential for enhanced binding affinity to certain targets like tubulin. |

Replacing the methyl group with a hydrogen atom would reduce steric bulk, which could be beneficial if the binding pocket is constrained in that region. Conversely, increasing the size of the alkyl group (e.g., to ethyl, propyl, or isopropyl) would increase steric hindrance and could be used to probe the limits of the binding pocket. Such modifications can also influence the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties.

Table 2: Potential Modifications at the 2-Methyl Position and Their Rationale

| Modification | Rationale | Potential Impact on Molecular Interactions |

| Replacement with Hydrogen | To reduce steric bulk. | May improve binding in a sterically hindered pocket. |

| Increasing alkyl chain length (Ethyl, Propyl) | To probe for hydrophobic interactions and steric limits. | Increased lipophilicity and potential for steric clashes. |

| Introduction of a Trifluoromethyl (CF3) group | To introduce a strong electron-withdrawing group. | Altered electronic properties of the oxazole ring, potentially affecting key interactions. |

| Replacement with a cyclopropyl (B3062369) group | To introduce conformational rigidity and explore a different spatial orientation. | Restricted bond rotation and a different steric profile compared to linear alkyl groups. |

The C4 position of the oxazole ring is another key site for modification that can be exploited to fine-tune the properties of this compound derivatives. The synthesis of 2,4,5-trisubstituted oxazoles is well-established, allowing for the introduction of a wide variety of functional groups at this position.

Introducing small substituents, such as a methyl or ethyl group, at the C4 position can influence the steric and electronic environment around the oxazole ring. More significant modifications, such as the introduction of an ester, amide, or carboxylic acid group, can provide opportunities for forming specific hydrogen bonds or salt bridges with a biological target. For example, a carboxylic acid at C4 could interact with a basic residue like lysine (B10760008) or arginine in a protein's active site.

Furthermore, the C4 position can be used as a handle to attach larger fragments or linkers, potentially leading to the development of bivalent inhibitors or compounds with improved pharmacokinetic profiles. The ability to readily functionalize this position makes it a valuable tool in the exploration of the SAR of this scaffold.

Table 3: Potential Functionalizations at the C4 Position and Their Rationale

| Functional Group | Rationale | Potential Impact on Molecular Interactions |

| Small Alkyl Groups (e.g., Methyl) | To probe steric and electronic effects. | Minor alterations to the local environment of the oxazole ring. |

| Carboxylic Acid/Ester | To introduce a hydrogen bond donor/acceptor. | Potential for strong, directed interactions with the target protein. |

| Amide | To introduce both a hydrogen bond donor and acceptor. | Can form multiple hydrogen bonds and influence solubility. |

| Phenyl or other Aromatic Rings | To explore additional hydrophobic or π-stacking interactions. | Can significantly alter the overall shape and binding mode of the molecule. |

Conformational Analysis and Steric Effects in this compound Analogs

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The relative orientation of the dimethoxyphenyl ring and the oxazole ring, as well as the spatial arrangement of substituents, dictates how the molecule presents itself to its biological target.

The bond connecting the C5 of the oxazole ring to the phenyl ring is a rotatable bond, allowing for a range of possible conformations. The preferred conformation will be influenced by steric hindrance between the ortho-substituent on the phenyl ring (in this case, a methoxy group) and the oxazole ring, as well as electronic effects. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the preferred solution-state conformation.

Steric effects become particularly important when introducing bulky substituents on either the phenyl ring or the oxazole ring. For example, a large substituent at the C2' or C6' position of the phenyl ring could force the ring to adopt a more twisted conformation relative to the oxazole ring, which could either enhance or disrupt binding to a target. Similarly, a bulky substituent at the C4 position of the oxazole ring could clash with the phenyl ring or with the target protein. A study on the conformational analysis of a bis-oxazole oxane fragment revealed that even within a more complex system, the oxazole-containing rings can exist in a dynamic equilibrium between different conformations, highlighting the importance of considering conformational flexibility in drug design.

Bioisosteric Replacements within the this compound Framework

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several opportunities for bioisosteric replacements.

The 3,4-dimethoxyphenyl group can be replaced by a variety of other ring systems. For example, a benzodioxole ring is a common bioisostere for the 3,4-dimethoxybenzene moiety. Heterocyclic rings, such as indole (B1671886) or benzofuran, can also be used as replacements to explore different hydrogen bonding patterns and steric profiles. The choice of bioisostere will depend on the specific interactions that the dimethoxyphenyl group makes with its target.

The oxazole ring itself can be considered a bioisostere for other five-membered heterocycles like thiazole (B1198619), isoxazole (B147169), or pyrazole. Each of these rings has a different arrangement of heteroatoms, leading to distinct electronic properties and hydrogen bonding capabilities. For instance, replacing the oxazole with a thiazole would introduce a sulfur atom, which is larger and less electronegative than oxygen, potentially altering the binding mode.

Table 4: Potential Bioisosteric Replacements in the this compound Framework

| Original Moiety | Bioisosteric Replacement | Rationale |

| 3,4-Dimethoxyphenyl | Benzodioxole | To maintain a similar overall shape and electronic properties. |

| 3,4-Dimethoxyphenyl | Indole or Benzofuran | To introduce hydrogen bond donor/acceptor capabilities and explore different ring electronics. |

| Oxazole Ring | Thiazole Ring | To replace oxygen with sulfur, altering size, electronegativity, and potential for metal coordination. |

| Oxazole Ring | Isoxazole Ring | To change the relative positions of the oxygen and nitrogen atoms, affecting the dipole moment and hydrogen bonding vectors. |

| 2-Methyl Group | Trifluoromethyl Group | A classical bioisostere that can alter electronic properties and metabolic stability. |

Design Principles for Modulating Specific Molecular Target Engagement of this compound Derivatives

The rational design of this compound derivatives with specific molecular target engagement requires an integrated approach that considers the SAR data, conformational preferences, and potential for bioisosteric modifications. The trimethoxyphenyl moiety is a well-known pharmacophore that targets the colchicine (B1669291) binding site of tubulin, suggesting that derivatives of this compound could be designed as potential tubulin polymerization inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.net

To enhance tubulin inhibition, one could consider adding a third methoxy group to the phenyl ring to create a 3,4,5-trimethoxyphenyl substituent, which is a key feature of many potent tubulin inhibitors. Furthermore, modifications at the C2 and C4 positions of the oxazole ring could be designed to interact with specific residues within the colchicine binding site. Molecular modeling and docking studies can be invaluable in guiding the design of such derivatives by predicting their binding modes and affinities. nih.gov

Alternatively, the this compound scaffold could be adapted to target other enzymes, such as protein kinases. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. By judiciously choosing substituents on the phenyl and oxazole rings, it may be possible to design derivatives that selectively inhibit specific kinases. For example, introducing a hydrogen bond donor/acceptor at the C4 position could facilitate interaction with the kinase hinge region.

In-depth Analysis of Ligand Efficiency and Lipophilicity for this compound Derivatives Remains a Niche Area of Research

In the field of medicinal chemistry, the concepts of ligand efficiency and lipophilic ligand efficiency (LLE) are critical for guiding the optimization of hit and lead compounds. Ligand efficiency is a measure of the binding energy of a molecule to its target on a per-atom basis, providing an assessment of how efficiently a molecule's size contributes to its biological activity. This metric helps researchers to identify smaller, more efficient molecules that have a higher potential for development into successful drugs.

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While a certain degree of lipophilicity is necessary for a molecule to traverse biological membranes, excessive lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. Lipophilic ligand efficiency (LLE) combines potency and lipophilicity to provide a more holistic view of a compound's quality, helping to ensure that increases in potency are not achieved at the expense of desirable physicochemical properties.

A thorough search of existing scientific databases and scholarly articles did not yield specific studies that have synthesized a series of derivatives based on the this compound core and subsequently reported on their ligand efficiency and lipophilicity profiles. Such research would typically involve the systematic modification of different parts of the molecule, such as the 2-methyl group, the oxazole ring, or the 3,4-dimethoxyphenyl moiety. Following synthesis, these new analogs would be subjected to biological assays to determine their potency against a specific target. Concurrently, their lipophilicity would be measured or calculated.

The generation of data tables, a crucial component for detailed SAR analysis, would require this foundational experimental work. For instance, a hypothetical data table for such a study would include columns for the chemical structure of each derivative, its biological activity (e.g., IC50 or Ki), the calculated or measured logP value, the number of heavy atoms, the calculated ligand efficiency, and the lipophilic ligand efficiency.

Without such dedicated studies on the this compound scaffold, a detailed analysis as requested cannot be constructed. The scientific community's exploration of this specific chemical space appears to be limited or at least not extensively published. Therefore, any discussion on the ligand efficiency and lipophilicity of its derivatives would be purely speculative and not based on the detailed, concrete research findings required for a scientifically accurate article.

Further research in this area would be necessary to elucidate the structure-activity relationships and to apply the principles of ligand efficiency and lipophilicity analysis to the this compound scaffold for the potential development of novel therapeutic agents.

Computational Chemistry and Quantum Mechanical Studies of 5 3,4 Dimethoxyphenyl 2 Methyloxazole

Electronic Structure and Molecular Orbital Analysis of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole

The electronic properties of this compound can be thoroughly investigated using quantum mechanical calculations, primarily through Density Functional Theory (DFT). researchgate.netresearchgate.net Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute various electronic descriptors. oaji.netnih.gov

Key areas of analysis include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.comnih.gov For related aromatic heterocyclic compounds, these energy gaps typically fall in the range of 4 to 6 eV. nih.gov

Further analysis involves mapping the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule. oaji.net MEP plots use a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. oaji.net For a molecule like this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring and the methoxy (B1213986) groups are expected to be the primary sites of negative potential, making them susceptible to electrophilic attack. nih.gov

| Computational Method | Parameter | Typical Calculated Value | Interpretation |

|---|---|---|---|

| DFT/B3LYP | EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -2.0 eV | Electron-accepting capability | |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability | |

| Dipole Moment | ~ 3.0 - 4.0 Debye | Indicates a polar nature |

Conformational Landscape and Energy Minima of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the dimethoxyphenyl ring and the oxazole ring. Understanding this conformational landscape is crucial as the molecule's three-dimensional shape influences its biological activity and physical properties.

Theoretical conformational analysis is performed by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a Potential Energy Surface (PES). researchgate.netekb.eg This process identifies all possible conformers, transition states, and the corresponding energy barriers between them. ekb.egresearchgate.net DFT calculations, such as at the B3LYP/6-311++G(d,p) level of theory, are used to optimize the geometry of each conformer and confirm that they represent true energy minima by ensuring the absence of imaginary frequencies in vibrational analysis. ekb.eg

For this compound, the key dihedral angle is the one defined by the atoms C(phenyl)-C(phenyl)-C(oxazole)-N(oxazole). The PES scan would likely reveal two primary energy minima corresponding to different relative orientations of the two ring systems. The global minimum represents the most stable, and therefore most populated, conformation of the molecule under equilibrium conditions. The energy difference between various stable conformers and the energy barriers for their interconversion provide insight into the molecule's dynamic behavior in different environments. researchgate.net

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides a framework for elucidating the step-by-step mechanisms of chemical reactions. mdpi.com Theoretical studies on reactions involving this compound or its precursors can be conducted using DFT methods to map the entire reaction pathway. mdpi.comnih.gov

For instance, the synthesis of substituted oxazoles often involves cyclization reactions. A computational study of such a reaction would involve:

Geometry Optimization: Calculating the structures of reactants, intermediates, transition states, and products. mdpi.com

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is often confirmed by identifying a single imaginary frequency in the vibrational analysis. mdpi.com

Studies on related heterocyclic compounds, such as the diazotization of aminopyrazoles containing a 3,4-dimethoxyphenyl substituent, show that reaction pathways can be complex, sometimes involving intramolecular azo coupling. researchgate.net Similarly, computational analysis of the degradation of related dimethoxyphenyl compounds has been used to detail multi-step mechanisms involving radical formation, bond transformations, and atom reordering. mdpi.comnih.gov These theoretical approaches allow researchers to understand reaction feasibility, predict product formation, and explore alternative synthetic routes. researchgate.net

Molecular Docking and Protein-Ligand Interaction Simulations with this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. nih.gov Studies on analogs containing the dimethoxyphenyl or trimethoxyphenyl moiety provide valuable insights into how this class of compounds interacts with biological targets. researchgate.net

Docking simulations place the ligand into the active site of a protein and score the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). researchgate.netresearchgate.net Analogs of this compound, such as those containing 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) cores, have been studied as potential inhibitors of various enzymes, including tubulin and protein kinases. nih.govnih.gov

For example, a study on 1-(3,4-dimethoxyphenyl)-1,2,4-triazole derivatives targeting the colchicine (B1669291) binding site of tubulin showed that these compounds orient themselves within the binding pocket to maximize favorable interactions. nih.gov The dimethoxyphenyl group typically engages in hydrophobic interactions within a nonpolar region of the active site, while the heterocyclic core is positioned to form specific hydrogen bonds. nih.gov

The analysis of docked poses reveals specific amino acid residues that are critical for ligand binding. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., nitrogen or oxygen atoms in the heterocyclic ring) and residues like asparagine, glutamine, or serine in the protein.

Hydrophobic Interactions: The dimethoxyphenyl ring often interacts with nonpolar residues such as valine, leucine, isoleucine, and phenylalanine. nih.gov

Pi-Pi Stacking: Aromatic rings in the ligand can stack with the side chains of aromatic amino acids like tyrosine, tryptophan, or phenylalanine.

| Analog Structure | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)-1,2,4-triazole carboxanilides | α,β-tubulin (colchicine site) | Not specified, but showed favorable interactions | Involved in hydrogen bonding and hydrophobic interactions within the colchicine binding site. nih.gov |

| Thiophene-based pyrazoline-carboxamides | Monoamine Oxidase A/B (MAO-A/B) | -6.39 to -8.76 | Not specified, but binding energies indicate strong affinity. researchgate.net |

| 1,3,4-oxadiazole-5-fluorocytosine hybrids | Fibrosarcoma, Breast, Lung Carcinoma Cells | Not specified, but showed cytotoxic activity | Docking studies were used to rationalize biological activity. nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions of this compound

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.govnih.gov MD simulations are crucial for assessing the stability of a docked ligand-protein complex and understanding the nuanced, time-dependent interactions that govern binding. escholarship.orgrjpbr.commedjrf.com

A typical MD simulation protocol involves placing the docked complex in a simulated aqueous environment and calculating the forces between atoms and the resulting motions over a set period, often on the nanosecond scale (e.g., 20-100 ns). itb.ac.id The stability of the complex is commonly evaluated by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound within the active site and does not diffuse away. itb.ac.id

MD simulations on related heterocyclic compounds have been used to confirm that the binding poses predicted by docking are stable. researchgate.netresearchgate.net These simulations can reveal the persistence of key hydrogen bonds, the flexibility of certain parts of the ligand or protein, and the role of water molecules in mediating interactions, providing a more complete and realistic picture of the binding event. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Investigating 5 3,4 Dimethoxyphenyl 2 Methyloxazole in Complex Matrices

High-Resolution Mass Spectrometry for Metabolite Profiling and Degradation Product Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for identifying metabolites and degradation products of a parent compound in intricate matrices. nih.gov The high mass accuracy (typically <5 ppm) and resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allow for the determination of elemental compositions for parent ions and their fragments, which is crucial for structural elucidation of unknown compounds.

In a hypothetical study of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole, samples from in vitro metabolism assays (e.g., using human liver microsomes) or forced degradation studies (subjected to acid, base, oxidative, and photolytic stress) would be analyzed by LC-HRMS. The resulting data would be processed to find features not present in control samples.

Potential metabolic transformations for this compound could include:

O-demethylation: Loss of one or both methyl groups from the dimethoxy-phenyl moiety.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the methyl group on the oxazole (B20620) ring.

Oxidation: Oxidation of the methyl group to a carboxylic acid.

Ring cleavage: Opening of the oxazole ring.

HRMS/MS (tandem mass spectrometry) experiments would be performed on these potential metabolite ions to obtain fragmentation patterns. By comparing these patterns to the fragmentation of the parent compound, the site of modification can be deduced. For instance, a mass shift corresponding to O-demethylation followed by fragmentation that retains the modified phenyl group would confirm the metabolic pathway. While specific metabolite data for this compound is not publicly available, the table below illustrates the expected HRMS data for plausible metabolites.

| Plausible Metabolite / Degradant | Transformation | Molecular Formula | Calculated Exact Mass [M+H]⁺ (Da) | Observed Mass Shift from Parent (Da) |

|---|---|---|---|---|

| Parent Compound | - | C₁₂H₁₃NO₃ | 220.0917 | 0 |

| Mono-O-demethylated Metabolite | -CH₂ | C₁₁H₁₁NO₃ | 206.0761 | -14.0156 |

| Hydroxylated Metabolite | +O | C₁₂H₁₃NO₄ | 236.0866 | +15.9949 |

| Oxidized Methyl Group Metabolite | +O, -2H followed by +O | C₁₂H₁₁NO₄ | 234.0709 | +14.0156 (net) |

Advanced NMR Techniques for Structural Elucidation and Conformational Studies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. youtube.comsdsu.edu While 1D ¹H and ¹³C NMR provide primary information, advanced 2D techniques are essential for confirming connectivity and stereochemistry.

For this compound, the complete assignment of proton and carbon signals would be achieved using a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, which would confirm the connectivity of protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon atom that bears a proton. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting fragments of the molecule, for example, showing the correlation from the protons of the methoxy (B1213986) groups to their attached aromatic carbons, and from the aromatic protons to the C5 of the oxazole ring. sdsu.edu

The table below presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed by these 2D techniques.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Oxazole-C2 | - | ~161 | H from C2-CH₃ |

| C2-CH₃ | ~2.45 (s, 3H) | ~14 | Oxazole-C2 |

| Oxazole-C4 | ~7.20 (s, 1H) | ~122 | Oxazole-C5, Phenyl-C1' |

| Oxazole-C5 | - | ~152 | H at C4, H at C2', H at C6' |

| Phenyl-C1' | - | ~125 | H at C2', H at C6' |

| Phenyl-C2' | ~7.15 (d) | ~110 | C4', C6', Oxazole-C5 |

| Phenyl-C3' | - | ~149 | H from OCH₃, H at C2', H at C5' |

| Phenyl-C4' | - | ~149 | H from OCH₃, H at C5' |

| Phenyl-C5' | ~6.95 (d) | ~112 | C1', C3' |

| Phenyl-C6' | ~7.10 (dd) | ~119 | C2', C4', Oxazole-C5 |

| 3'-OCH₃ | ~3.90 (s, 3H) | ~56 | C3' |

| 4'-OCH₃ | ~3.92 (s, 3H) | ~56 | C4' |

Solid-State NMR (ssNMR) can provide valuable information when solution-state NMR is challenging or to study the compound in its solid form. For heterocyclic isomers, techniques like 13C{14N} RESPDOR ssNMR can act as an "attached nitrogen test," allowing for clear differentiation based on which carbons are covalently bonded to nitrogen, a feature that can distinguish oxazoles from isoxazoles. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for assessing the purity of pharmaceutical compounds and for isolating them from reaction mixtures or degradation samples. warwick.ac.ukteledynelabs.com

Analytical HPLC is used for purity determination. A reversed-phase method would likely be developed for this compound, given its moderate polarity. A typical method would involve a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient, often with an acid modifier like formic acid for better peak shape. sielc.com Purity is assessed by integrating the peak area of the main compound and any impurities, detected typically by UV absorbance at a wavelength where the chromophores of the molecule absorb strongly.

Preparative HPLC is used to isolate larger quantities of the compound for further studies. warwick.ac.uk The analytical method is scaled up by using a larger column with the same stationary phase and adjusting the flow rate accordingly. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. Fractions are collected as they elute from the column and are analyzed to confirm purity.

An example of an HPLC method suitable for this compound is detailed below.

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30-90% B over 15 min | 40-80% B over 20 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500-2000 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is an ideal technique for identifying volatile and semi-volatile byproducts that may arise during the synthesis of this compound. For instance, in a van Leusen oxazole synthesis, which involves reacting an aldehyde (3,4-dimethoxybenzaldehyde) with tosylmethyl isocyanide (TosMIC), potential volatile byproducts could include unreacted starting materials or side-products from TosMIC decomposition. acs.orgnih.govwikipedia.org The sample from the reaction mixture is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be compared against libraries (like NIST) for identification. rsc.org

Chiroptical Spectroscopy for Enantiomeric Purity Determination (if chiral analogs are studied)

The parent molecule, this compound, is achiral. However, if chiral analogs were synthesized—for example, by introducing a chiral center such as in 5-(3,4-Dimethoxyphenyl)-2-(1-hydroxyethyl)oxazole—chiroptical spectroscopy would be essential for determining enantiomeric purity and absolute configuration.

Techniques like Electronic Circular Dichroism (ECD) measure the differential absorption of left- and right-circularly polarized light. rsc.orgnih.gov Enantiomers give mirror-image ECD spectra. By comparing the experimental ECD spectrum of a synthesized chiral analog to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the synthesized product can be determined. The magnitude of the ECD signal is proportional to the enantiomeric excess (ee), making it a powerful tool for assessing enantiomeric purity.

In situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding reaction kinetics and mechanisms is greatly enhanced by monitoring the reaction in real-time. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) or NMR spectroscopy, allow for the continuous tracking of reactant, intermediate, and product concentrations without disturbing the reaction. nih.govkorea.ac.krresearchgate.net

For the synthesis of this compound, an in situ FTIR probe could be inserted into the reaction vessel. The formation of the oxazole ring and the consumption of starting materials could be monitored by tracking characteristic vibrational bands. For example, the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) from 3,4-dimethoxybenzaldehyde (B141060) and the appearance of characteristic oxazole ring stretching vibrations (typically in the 1500-1650 cm⁻¹ region) would provide real-time kinetic data on the reaction progress. korea.ac.kr This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Mechanism Based Biological Investigations of 5 3,4 Dimethoxyphenyl 2 Methyloxazole and Its Analogues in Vitro and Preclinical Mechanistic Focus

Enzyme Inhibition Studies and Kinetic Analysis

The therapeutic potential of various chemical compounds is often linked to their ability to selectively inhibit enzymes that are critical for disease progression. Substituted oxazoles and related heterocyclic structures, including analogues of 5-(3,4-dimethoxyphenyl)-2-methyloxazole, have been investigated for their inhibitory effects on key enzymes such as tubulin and phosphodiesterases (PDEs).

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drug development. Compounds that interfere with tubulin polymerization can disrupt mitosis and lead to apoptotic cell death in rapidly dividing cancer cells. Analogues of this compound, particularly those featuring a 3,4,5-trimethoxyphenyl moiety, have demonstrated significant tubulin polymerization inhibitory activity. researchgate.net This activity is often associated with binding to the colchicine (B1669291) site on β-tubulin, which prevents the assembly of microtubules. mdpi.com

For instance, a series of 1,2,4-triazole (B32235) derivatives incorporating a dimethoxyphenyl group showed a significant reduction in cellular microtubules. nih.gov Molecular modeling studies confirmed that these compounds interact with the colchicine binding site of β-tubulin through hydrogen bonding and hydrophobic interactions. nih.gov Similarly, pyrazole hybrids with a 3,4,5-trimethoxyphenyl group at position-3 displayed favorable antiproliferative activity by inhibiting tubulin assembly and disrupting microtubule dynamics. mdpi.com The inhibitory concentration (IC50) values for some of these analogues against tubulin assembly are in the low micromolar range, indicating potent activity. mdpi.com A novel 2-aminoimidazoline derivative, OAT-449, also acts as a tubulin inhibitor, causing cell death in multiple cancer cell lines by inhibiting tubulin polymerization and inducing mitotic catastrophe. nih.gov

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. researchgate.net PDE inhibitors have therapeutic applications in a wide range of conditions, including respiratory diseases, erectile dysfunction, and inflammatory disorders. lbl.govnih.govfrontiersin.org The inhibition of specific PDE isoenzymes, such as PDE4 and PDE5, can lead to smooth muscle relaxation, bronchodilation, and anti-inflammatory effects. nih.govnih.gov

While direct kinetic data for this compound as a PDE inhibitor is not prominently detailed in the reviewed literature, the structural motifs are relevant. For example, a series of 4-aryl-1-isoquinolinone derivatives were developed as potent and selective PDE5 inhibitors, with one compound featuring a 3,4,5-trimethoxyphenyl group exhibiting potent activity. researchgate.net The design of such inhibitors often involves creating structures that mimic the cyclic nucleotide substrate to fit into the enzyme's active site. lbl.gov

Interactive Data Table: Tubulin Polymerization Inhibition by Analogous Compounds

| Compound Class | Specific Analogue | Target Cancer Cell Line(s) | IC50 (µM) for Tubulin Polymerization | Reference |

| Dehydroabietic–benzimidazole hybrids | 41a | SMMC-7721, MDA-MB-231, HeLa | Potent, stronger than colchicine at 10 µM | mdpi.com |

| Triazole/Tetrazole analogues of CA-4 | 3a | Lung Cancer | 0.243 | mdpi.com |

| Triazole/Tetrazole analogues of CA-4 | 4a | Lung Cancer | 0.246 | mdpi.com |

| 1,2,4-Triazole Derivatives | 4e | MCF-7 | 7.79 (cytotoxicity) | nih.gov |

| 2-aminoimidazoline derivative | OAT-449 | Various | Not specified | nih.gov |

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its biological target. bmglabtech.com These assays, often using radiolabeled or fluorescent ligands, quantify the binding interaction, providing key parameters like the inhibition constant (Ki) or the dissociation constant (Kd). nih.goveuropa.eu

For isoxazole-based compounds, research has explored their interaction with various receptors. For example, a study on isoxazole-4-carboxamide derivatives investigated their modulatory effects on AMPA receptors, which are implicated in chronic pain. nih.gov This research used whole-cell patch clamp electrophysiology to measure the inhibitory effects of these compounds on AMPA-evoked currents. nih.gov

Cellular Pathway Modulation in Controlled Cell Line Systems

Compounds that interfere with fundamental cellular processes like the cell cycle and apoptosis are of significant interest in cancer research. Analogues containing the dimethoxyphenyl or trimethoxyphenyl moiety have been shown to exert potent effects on these pathways. nih.govwaocp.org

Cell Cycle Arrest: Many cytotoxic agents, including those that target tubulin, induce cell cycle arrest, typically at the G2/M phase, by disrupting the mitotic spindle. mdpi.com This arrest prevents the cell from completing mitosis and can trigger apoptosis. For example, a dehydroabietic–benzimidazole hybrid was found to arrest SMMC-7721 cells at the G2/M phase in a dose-dependent manner. mdpi.com Similarly, a ciprofloxacin chalcone hybrid containing a 3,4,5-trimethoxy group caused cell cycle arrest at the G2/M stage in HepG2 and MCF7 cell lines. waocp.org This effect is often linked to the modulation of key cell cycle regulatory proteins. mdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of effector caspases (e.g., caspase-3). mdpi.com

Several studies have shown that analogues of this compound induce apoptosis in cancer cells. nih.gov The induction of apoptosis is often characterized by:

Mitochondrial Involvement: A decrease in mitochondrial membrane potential and release of cytochrome c. nih.gov

Caspase Activation: Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). mdpi.com

Modulation of Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. excli.de

p53 Pathway: In some cases, the apoptotic effect is dependent on the tumor suppressor protein p53, which can upregulate pro-apoptotic genes. waocp.orgexcli.de

One study on synthetic compounds with a 3,4,5-trimethoxyphenyl fragment found that the most promising compound induced apoptotic-like cell death with mitochondrial involvement in Jurkat cells. nih.gov

The cellular effects of a compound are underpinned by changes in gene and protein expression. Treatment of cancer cells with analogues of this compound can lead to significant alterations in the expression levels of proteins involved in cell cycle control and apoptosis.

For example, treatment of breast cancer cells with Thymus vulgaris extract, which contains phenolic compounds, led to an increased expression of p53 and 14-3-3 proteins, both of which are key regulators of the cell cycle. mdpi.com A ciprofloxacin hybrid with a trimethoxy group was shown to up-regulate the expression of p53 at both the mRNA and protein levels. waocp.org Conversely, the expression of anti-apoptotic proteins like Bcl-2 may be decreased, shifting the cellular balance towards cell death. excli.de High-throughput methods can be used to analyze global changes in gene expression to identify the pathways most affected by a compound. nih.gov

System xc− is an amino acid antiporter that exchanges extracellular cystine for intracellular glutamate. nih.gov This transporter plays a critical role in maintaining intracellular levels of glutathione (GSH), a major antioxidant, and is implicated in various physiological and pathological processes, including neuroprotection and cancer cell survival. nih.goveuropeanreview.org Inhibition of system xc- can lead to GSH depletion, increased oxidative stress, and a specific form of cell death called ferroptosis. europeanreview.org

While direct studies on this compound and its effect on system xc- are limited in the search results, this transport system represents a potential target for compounds that modulate cellular redox balance. Known inhibitors of system xc-, such as erastin and sulfasalazine, are used to induce ferroptosis in cancer cells. nih.goveuropeanreview.org The activity of system xc- can be regulated by various signaling pathways, and its expression can be increased by factors like fibroblast growth factor-2 (FGF-2), which upregulates the transporter's functional subunit, xCT. nih.gov The modulation of such transport systems is an important mechanistic aspect of certain therapeutic agents.

Structure-Mechanism Relationships at a Molecular Level

Understanding the relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. For compounds related to this compound, several structural features are consistently associated with their mechanisms of action.

The Phenyl Ring and its Substituents: The substitution pattern on the phenyl ring is critical. The presence of methoxy (B1213986) groups, particularly the 3,4-dimethoxy or 3,4,5-trimethoxy arrangements, is a common feature in many potent tubulin inhibitors that bind to the colchicine site. mdpi.com These groups can form crucial hydrogen bonds and hydrophobic interactions within the binding pocket. mdpi.comnih.gov For instance, in one series of benzamides, the introduction of different substituents at the para-position of a phenyl ring significantly altered the inhibitory activity against chitin synthesis, demonstrating the sensitivity of activity to minor structural changes. nih.gov

Linkers and Other Moieties: The connection between the substituted phenyl ring and the heterocyclic core can also impact activity. Different linkers can alter the molecule's flexibility and ability to adopt the optimal conformation for target binding.

Molecular modeling and docking studies are invaluable tools for elucidating these relationships. They allow researchers to visualize how a molecule fits into its target's binding site, identifying key interactions like hydrogen bonds and π-π stacking that are responsible for its inhibitory effect. nih.govnih.gov By comparing the activities of a series of structurally related analogues, researchers can build a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective molecules.

Application as Molecular Probes for Biological Target Identification

The utility of a compound as a molecular probe is contingent on its ability to be chemically modified, often with reporter tags or reactive groups, to facilitate the identification and validation of its biological targets. While direct studies on the application of this compound as a molecular probe are not extensively detailed, the methodologies applied to structurally related heterocyclic compounds provide a clear framework for its potential development in this area.

The core principle involves designing analogues that retain the key pharmacophoric features necessary for target binding while incorporating a functional handle for subsequent detection or covalent linkage. A common strategy is the introduction of a terminal alkyne or an O-propargyl group onto the molecule. acs.org These modifications allow the probe to engage its biological target within a cellular context. Following target engagement, a "click chemistry" reaction, such as a copper-catalyzed azide-alkyne cycloaddition, can be employed to attach a reporter molecule, like a fluorophore or a biotin tag, enabling visualization or affinity purification of the target protein.

For instance, in the development of probes from fragment-based hits, analogues are synthesized with these chemical handles. acs.org One approach involves attaching an O-propargyl handle to a phenolic group on the molecule or directly connecting a terminal alkyne to an aromatic ring via a Sonogashira coupling reaction. acs.org This allows the modified compound to be used in pull-down assays or imaging studies to confirm target engagement and identify the specific protein(s) it interacts with.

In the context of this compound, such a strategy could involve synthesizing derivatives where an alkyne handle is appended to the dimethoxyphenyl ring. This would create a tool compound for identifying its cellular interactome, thereby elucidating its mechanism of action. The stability and reactivity of the oxazole (B20620) core, combined with the potential for functionalization on the phenyl ring, make it a suitable candidate for development into a molecular probe for target validation studies. vulcanchem.com

Investigations of Selectivity and Off-Target Interactions (in vitro)

Investigating the selectivity of a bioactive compound is crucial for understanding its therapeutic potential and predicting potential side effects. For this compound and its analogues, in vitro studies are directed at determining their primary biological target and assessing their interactions with other related proteins or pathways.